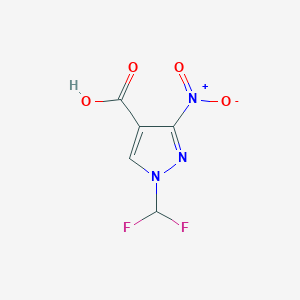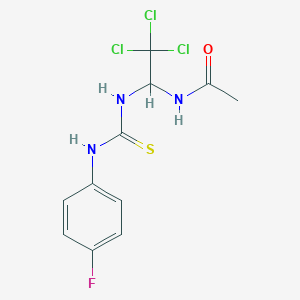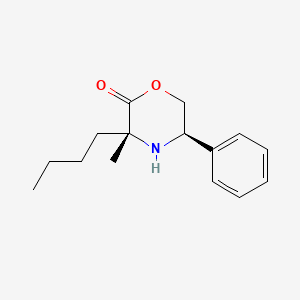
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by nitration and carboxylation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced difluoromethylation reagents and optimized reaction conditions can streamline the synthesis, making it more cost-effective and scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to form different functional groups.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while reduction of the nitro group can produce amino derivatives.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with active site residues, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness: 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a difluoromethyl group and a nitro group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H3F2N3O4 |
|---|---|
Poids moléculaire |
207.09 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-nitropyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H3F2N3O4/c6-5(7)9-1-2(4(11)12)3(8-9)10(13)14/h1,5H,(H,11,12) |
Clé InChI |
GZCLYVZSFCFURL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B11714440.png)

![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)

![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)
![[2-(2-Phenylethenyl)phenyl]methanol](/img/structure/B11714472.png)
![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)


![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)

